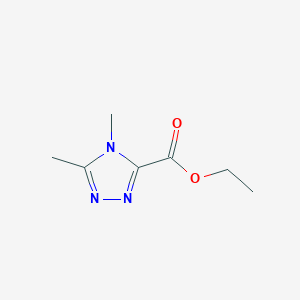
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate can be synthesized through the cyclization of appropriate hydrazides and esters. One common method involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Triazole N-oxides
Reduction: Alcohols or aldehydes
Substitution: Various substituted triazole derivatives
Applications De Recherche Scientifique
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound can modulate various biological pathways, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4,5-Disubstituted-1,2,4-triazoles
- 1,2,4-Triazole-3-thiols
Uniqueness
The unique structural features of this compound, such as the ethyl ester group and the dimethyl substitution on the triazole ring, contribute to its distinct chemical and biological properties. These modifications can enhance its stability, solubility, and binding affinity to biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
ethyl 4,5-dimethyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-4-12-7(11)6-9-8-5(2)10(6)3/h4H2,1-3H3 |
Clé InChI |
SZLQTUYAWNWGSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN=C(N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


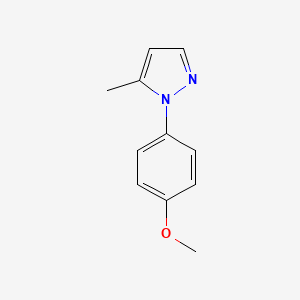
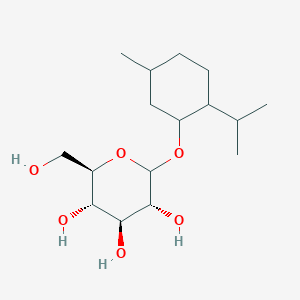
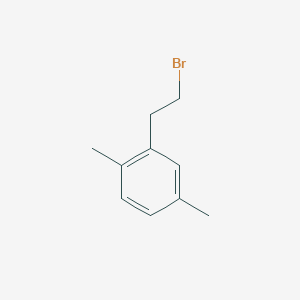
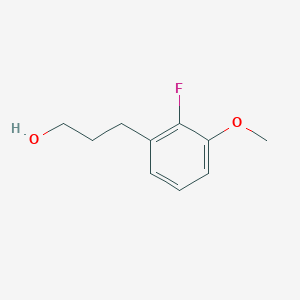
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine](/img/structure/B12440589.png)
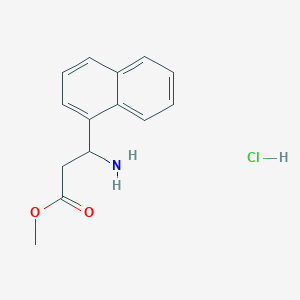
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
![(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B12440614.png)
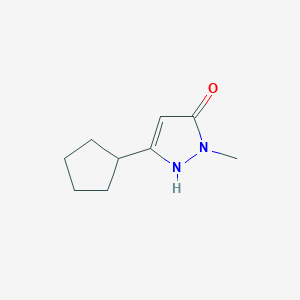
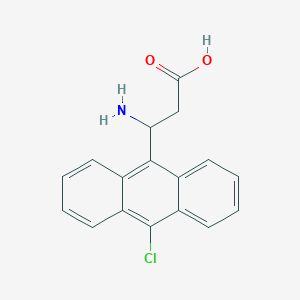
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)


![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
